

Spectroscopic analysis (NMR, MS) for confirming Azide-PEG4-Tos conjugation

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Compound of Interest						
Compound Name:	Azide-PEG4-Tos					
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Confirming Azide-PEG4-Tos Conjugation: A Spectroscopic Comparison Guide

For researchers, scientists, and professionals in drug development, the successful conjugation of molecules is a critical step. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for confirming the synthesis of **Azide-PEG4-Tos**, a heterobifunctional linker. Detailed experimental protocols and data interpretation are presented to ensure accurate product verification.

Spectroscopic Analysis: A Two-Pronged Approach

The conjugation of an azide group to one end of a PEG4 molecule and a tosylate group to the other creates the desired **Azide-PEG4-Tos** product. Confirmation of this structure requires unambiguous evidence of the presence of both functional groups and the integrity of the polyethylene glycol (PEG) backbone. Both ¹H NMR and Mass Spectrometry are powerful techniques that, when used in conjunction, provide a comprehensive characterization of the final product.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR spectroscopy is an essential tool for identifying the structural features of the synthesized molecule. By analyzing the chemical shifts and multiplicities of the proton signals,



the presence of the azide, PEG, and tosyl moieties can be confirmed. A comparison of the ¹H NMR spectra of the starting material (Tetraethylene Glycol), the intermediate (Tetraethylene Glycol Monotosylate), and the final product (**Azide-PEG4-Tos**) reveals characteristic changes that signify successful conjugation.

Table 1: Comparative ¹H NMR Chemical Shifts (δ) in CDCl₃



Proton Assignment	Tetraethylene Glycol	OH-PEG4-Tos	Azide-PEG4- Tos	Key Observations for Confirmation
Tosyl-Ar-H	-	7.79 (d, 2H), 7.33 (d, 2H)	7.80 (d, 2H), 7.35 (d, 2H)	Appearance of aromatic protons confirms tosylation.
Tosyl-CH₃	-	2.44 (s, 3H)	2.45 (s, 3H)	Appearance of a singlet around 2.4 ppm indicates the methyl group of tosylate.
-CH₂-OTs	-	4.16 (t, 2H)	4.16 (t, 2H)	Downfield shift of the terminal PEG methylene protons confirms esterification with tosyl group.
PEG Backbone (-OCH2CH2O-)	~3.6-3.7 (m, 12H)	~3.55-3.72 (m, 12H)	~3.65-3.70 (m, 12H)	The complex multiplet of the PEG backbone should remain largely unchanged.
-CH2-N3	-	-	3.39 (t, 2H)	Appearance of a triplet around 3.4 ppm is characteristic of the methylene group attached to the azide.
HO-CH₂-	~3.6-3.7 (m, 4H)	~3.6-3.7 (m, 2H)	-	Disappearance of one of the



hydroxyladjacent
methylene
signals indicates
substitution.
Complete
disappearance in
the final product
confirms
conversion of the
remaining
hydroxyl to an
azide.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight of the synthesized compound, offering definitive confirmation of the final product's identity. Electrospray Ionization (ESI) is a common technique for analyzing PEG compounds. The mass spectrum of **Azide-PEG4-Tos** will show a molecular ion peak corresponding to its calculated mass, as well as potential adducts (e.g., with Na⁺ or K⁺).

Table 2: Comparative Mass Spectrometry Data (ESI-MS)



Compound	Molecular Formula	Molecular Weight (g/mol)	Expected [M+Na]+ (m/z)	Key Observations for Confirmation
Tetraethylene Glycol	C8H18O5	194.23	217.22	Starting material reference.
OH-PEG4-Tos	C15H24O7S	348.41	371.40	Confirms mono- tosylation of the starting material.
Azide-PEG4-Tos	C15H23N3O6S	373.42	396.41	The presence of this peak confirms the successful synthesis of the final product.[1]
Tos-PEG4-Tos (Byproduct)	C22H30O9S2	502.59	525.58	A potential byproduct from the di-tosylation of the starting material.[3]
Azide-PEG4- Azide (Byproduct)	С8Н16N6О3	244.25	267.24	A potential byproduct if the tosyl group is substituted by azide.

Experimental Protocols ¹H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrument: A 400 MHz or higher field NMR spectrometer.



Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 scans for sufficient signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate
the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm;
DMSO-d₆: δ 2.50 ppm). Integrate all signals to determine the relative proton ratios.

Electrospray Ionization Mass Spectrometry (ESI-MS)

• Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in methanol or acetonitrile. Dilute the stock solution to a final concentration of 10-100 μg/mL in a 1:1 solution of methanol:water or acetonitrile:water, often with the addition of 0.1% formic acid or a low concentration of sodium acetate to promote ionization.

• Instrument: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.

Parameters:

Ionization Mode: Positive ion mode.

Capillary Voltage: 3-5 kV.

Drying Gas Flow: 5-10 L/min.

Drying Gas Temperature: 200-350 °C.

 Mass Range: Scan a range appropriate for the expected molecular weights (e.g., m/z 100-1000).

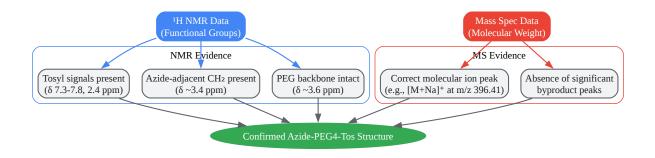


Data Analysis: Identify the molecular ion peak ([M+H]+) and any common adducts ([M+Na]+,
 [M+K]+). Compare the observed m/z values with the calculated theoretical masses.

Visualization of Experimental Workflow and Data Synergy

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationship between the two analytical techniques.





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